REACTION_CXSMILES
|
Cl[CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][NH:4][C:3]1=[O:10].S([O-])([O-])(=O)=[O:12].[NH4+].[NH4+]>O>[CH3:9][C:6]1([CH3:8])[CH2:5][NH:4][CH:2]([C:3]([OH:10])=[O:12])[CH2:7]1 |f:1.2.3|
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
ClC1C(NCC(C1)(C)C)=O
|
Name
|
Ba(OH)3-8H2O
|
Quantity
|
45.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
252 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(NC1)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][NH:4][C:3]1=[O:10].S([O-])([O-])(=O)=[O:12].[NH4+].[NH4+]>O>[CH3:9][C:6]1([CH3:8])[CH2:5][NH:4][CH:2]([C:3]([OH:10])=[O:12])[CH2:7]1 |f:1.2.3|
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
ClC1C(NCC(C1)(C)C)=O
|
Name
|
Ba(OH)3-8H2O
|
Quantity
|
45.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
252 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(NC1)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |